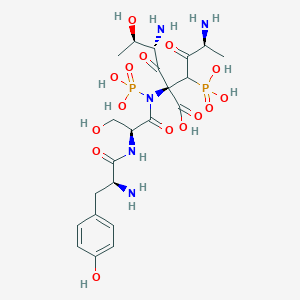
1,3-Oxathiolane-2-methanol, 5-(2-amino-6-chloro-9H-purin-9-yl)-, (2S-cis)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Oxathiolane-2-methanol, 5-(2-amino-6-chloro-9H-purin-9-yl)-, (2S-cis)-, commonly known as Lamivudine, is a nucleoside reverse transcriptase inhibitor (NRTI) used for the treatment of human immunodeficiency virus (HIV) and hepatitis B virus (HBV) infections. It was first approved by the US Food and Drug Administration (FDA) in 1995 and has since become an important component of combination antiretroviral therapy (cART).
Wirkmechanismus
Lamivudine is a nucleoside analogue that is phosphorylated by cellular enzymes to its active triphosphate form. This form competes with the natural nucleoside triphosphates for incorporation into the growing viral DNA chain, resulting in chain termination and inhibition of viral replication.
Biochemical and Physiological Effects:
Lamivudine has been shown to have a good safety profile, with few adverse effects reported. The most common side effects include headache, nausea, and diarrhea. Lamivudine has also been associated with the development of drug resistance, which can limit its effectiveness in long-term treatment.
Vorteile Und Einschränkungen Für Laborexperimente
Lamivudine is widely available and relatively easy to synthesize, making it a useful tool for laboratory experiments. Its mechanism of action is well understood, and it has been extensively studied in both in vitro and in vivo models. However, its specificity for reverse transcriptase can limit its usefulness in experiments that require inhibition of other enzymes.
Zukünftige Richtungen
There are several areas of future research for Lamivudine. One potential direction is the development of new analogues with improved antiviral activity and reduced toxicity. Another area of interest is the use of Lamivudine in combination with other antiviral drugs to improve treatment outcomes. Additionally, there is ongoing research into the use of Lamivudine for the prevention of mother-to-child transmission of HIV and the treatment of other viral infections, such as Epstein-Barr virus and herpes simplex virus.
Synthesemethoden
The synthesis of Lamivudine involves the condensation of 2,3,5-tri-O-acetyl-D-ribose with 2-amino-6-chloropurine in the presence of trifluoroacetic acid to form 2,3,5-tri-O-acetyl-1-(2-amino-6-chloropurin-9-yl)-beta-D-ribofuranose. This intermediate is then treated with thionyl chloride to form the corresponding 2,3,5-tri-O-acetyl-1-(2-chloro-6-(chloromethyl)pyrimidin-4-yl)-beta-D-ribofuranose, which is then reacted with 1,3-oxathiolane-2-methanol in the presence of a base to yield Lamivudine.
Wissenschaftliche Forschungsanwendungen
Lamivudine has been extensively studied for its antiviral activity against HIV and HBV. It works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of these viruses. Lamivudine has been shown to reduce viral load, increase CD4 cell counts, and delay disease progression in HIV-infected individuals. In addition, Lamivudine has been found to be effective in the treatment of chronic hepatitis B, reducing viral replication and improving liver function.
Eigenschaften
CAS-Nummer |
149819-73-8 |
|---|---|
Molekularformel |
C9H10ClN5O2S |
Molekulargewicht |
287.73 g/mol |
IUPAC-Name |
[(2S,5R)-5-(2-amino-6-chloropurin-9-yl)-1,3-oxathiolan-2-yl]methanol |
InChI |
InChI=1S/C9H10ClN5O2S/c10-7-6-8(14-9(11)13-7)15(3-12-6)4-2-18-5(1-16)17-4/h3-5,16H,1-2H2,(H2,11,13,14)/t4-,5+/m1/s1 |
InChI-Schlüssel |
ZQYFBYPPSPKXNN-UHNVWZDZSA-N |
Isomerische SMILES |
C1[C@@H](O[C@@H](S1)CO)N2C=NC3=C2N=C(N=C3Cl)N |
SMILES |
C1C(OC(S1)CO)N2C=NC3=C2N=C(N=C3Cl)N |
Kanonische SMILES |
C1C(OC(S1)CO)N2C=NC3=C2N=C(N=C3Cl)N |
Synonyme |
2-ACHMO-purine 2-amino-6-chloro-9-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)purine 2-amino-6-chloro-9-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)purine, (2S-trans)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234409.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide](/img/structure/B234410.png)

![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[4-(methylamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B234427.png)

![N-[3-fluoro-4-(1-piperidinyl)phenyl]acetamide](/img/structure/B234431.png)
![15-(1H-indol-3-ylmethyl)-18-[(1Z,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid](/img/structure/B234432.png)